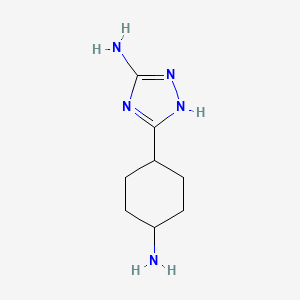![molecular formula C9H7ClN2O B1526834 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 1250840-53-9](/img/structure/B1526834.png)
2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
概要
説明
“2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile” is a chemical compound with the molecular formula C12H13ClN2O . It has an average mass of 236.697 Da and a monoisotopic mass of 236.071640 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrano[4,3-b]pyridine core, which is a bicyclic system with a pyridine (six-membered aromatic ring containing one nitrogen atom) fused to a pyran (six-membered non-aromatic ring containing one oxygen atom). The molecule also contains a cyano group (-CN) and a chloro group (-Cl) attached to the pyrano[4,3-b]pyridine core .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 370.4±42.0 °C at 760 mmHg, and a flash point of 177.8±27.9 °C . It has 3 hydrogen bond acceptors, no hydrogen bond donors, and 3 freely rotating bonds . Its polar surface area is 46 Å2 .科学的研究の応用
Anticancer Activity
A novel series of 2-aminopyranopyridine derivatives, synthesized using 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile as a key starting compound, showed significant anticancer activity. These derivatives exhibited more potent activity against various human carcinoma cell lines, including liver, breast, colorectal, and colorectal adenocarcinoma, compared to the reference drug, doxorubicin (Mohamed, Kotb, Abd El-Meguid, & Awad, 2016).
Optical and Junction Characteristics
The derivatives of pyrazolo[4,3-b]pyridine, including those with a core of 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile, were studied for their optical and junction characteristics. These compounds displayed significant properties relevant to heterojunctions and photosensors, making them potential candidates for application in optical electronics (Zedan, El-Taweel, & El-Menyawy, 2020).
Novel Heterocyclic Systems
In research exploring the formation of novel heterocyclic systems, derivatives of 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile were synthesized. These derivatives underwent intramolecular cyclization reactions, leading to the creation of new heterocyclic structures, demonstrating the compound's versatility in synthesizing novel organic frameworks (Bondarenko, Zhytnetskyi, Semenov, & Frasinyuk, 2016).
Molecular and Crystal Structure
Studies on the molecular and crystal structure of derivatives of 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile have provided insights into their monoclinic polycrystalline nature. These findings are essential for understanding the material properties of these compounds and their potential applications in material science (Jansone, Belyakov, Fleisher, Leite, & Lukevics, 2007).
Corrosion Inhibition
Pyrazolopyridine derivatives, including those based on 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile, have been explored as potential corrosion inhibitors for mild steel in acidic environments. These compounds showed effective corrosion inhibition properties, making them useful in industrial applications (Dandia, Gupta, Singh, & Quraishi, 2013).
特性
IUPAC Name |
2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-9-6(4-11)3-7-5-13-2-1-8(7)12-9/h3H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUNTZJDWXSXNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC(=C(N=C21)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile | |
CAS RN |
1250840-53-9 | |
| Record name | 2-chloro-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

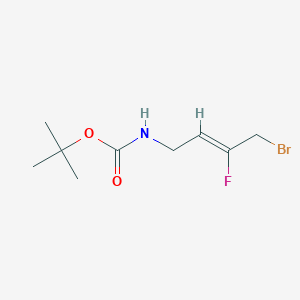
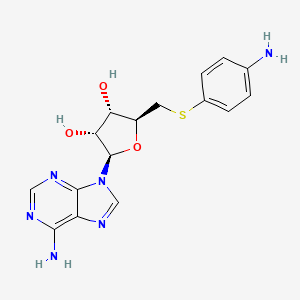
![7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B1526757.png)
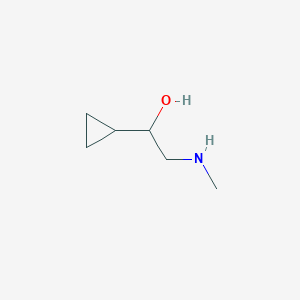

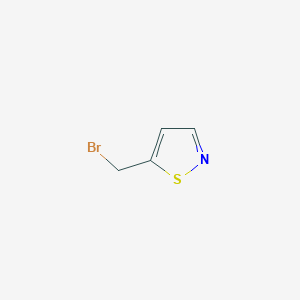
![2,3,4,5,6-Pentafluorophenyl 1-[(4-formylphenyl)formamido]-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B1526763.png)
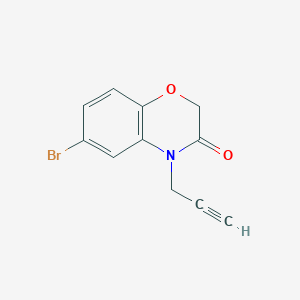
![[(2-Butoxyethyl)carbamoyl]formic acid](/img/structure/B1526766.png)
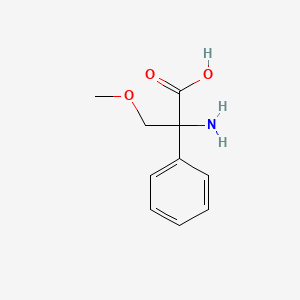
![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B1526769.png)


